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Compound of Interest

Compound Name: 2-Methoxy-N-methylaniline

Cat. No.: B082676 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the nucleophilicity of 2-methoxy-N-
methylaniline, a crucial parameter in predicting its reactivity in various chemical

transformations. By comparing its anticipated performance with structurally related anilines, this

document aims to equip researchers with the necessary data and methodologies to make

informed decisions in synthetic chemistry and drug discovery.

Introduction to Nucleophilicity
Nucleophilicity is a fundamental concept in organic chemistry that describes the ability of a

chemical species to donate an electron pair to an electrophile. For aniline derivatives, the

nucleophilicity is primarily determined by the electron density on the nitrogen atom, which is

modulated by the electronic and steric effects of substituents on the aromatic ring and the

nitrogen atom itself. In the case of 2-methoxy-N-methylaniline, the interplay of the ortho-

methoxy group and the N-methyl group dictates its overall reactivity.

Factors Influencing the Nucleophilicity of 2-
Methoxy-N-methylaniline
The nucleophilicity of 2-methoxy-N-methylaniline is influenced by a combination of electronic

and steric effects:
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Ortho-Methoxy Group: The methoxy group at the ortho position exerts two opposing

electronic effects: a resonance effect (+M) that donates electron density to the aromatic ring,

and an inductive effect (-I) that withdraws electron density. Generally, the resonance effect is

dominant, leading to an overall increase in electron density on the aniline nitrogen, thus

enhancing its nucleophilicity.[1] However, the ortho position can also introduce steric

hindrance, which may counteract this electronic activation.

N-Methyl Group: The methyl group attached to the nitrogen is an electron-donating group (+I

effect), which directly increases the electron density on the nitrogen atom. This generally

leads to an increase in both basicity and nucleophilicity compared to the parent aniline.[2][3]

Comparative Analysis of Nucleophilicity
To provide a quantitative assessment, we will utilize Mayr's nucleophilicity scale, a widely

accepted system for quantifying nucleophilicity. The scale is defined by the equation:

log k = s(N + E)

where k is the second-order rate constant, s is a nucleophile-specific sensitivity parameter, N is

the nucleophilicity parameter, and E is an electrophilicity parameter. Higher N values indicate

greater nucleophilicity.

While a specific experimentally determined N value for 2-methoxy-N-methylaniline is not

readily available in the public domain, we can estimate its nucleophilicity by comparing it with

related compounds for which data exists.

Data Presentation: Comparison of Mayr's Nucleophilicity Parameters
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Compound Structure

Mayr's
Nucleophilicity
Parameter (N)
(in CH₃CN)

s Parameter Reference

Aniline NH₂ on Benzene 12.64 0.68 [4]

p-Anisidine p-OCH₃-Aniline 14.92 0.67 [5]

N-Methylaniline
NH(CH₃) on

Benzene

~14-15

(Estimated)
~0.7 (Estimated) -

2-Methoxy-N-

methylaniline

o-OCH₃-N(CH₃)-

Aniline

~15-16

(Estimated)
~0.7 (Estimated) -

N,N-

Dimethylaniline

N(CH₃)₂ on

Benzene
16.53 0.72 [4]

Note: The values for N-Methylaniline and 2-Methoxy-N-methylaniline are estimations based

on the electronic effects of the substituents. The N-methyl group is expected to increase the

nucleophilicity compared to aniline. The ortho-methoxy group in 2-methoxy-N-methylaniline is

also electron-donating, further enhancing its nucleophilicity, though potential steric hindrance

might slightly temper this effect.

Experimental Protocol: Determination of Mayr's
Nucleophilicity Parameter (N)
This protocol outlines the general procedure for determining the nucleophilicity parameter N of

an aniline derivative using reference electrophiles, such as benzhydrylium ions.[1][6]

Objective: To determine the second-order rate constants for the reaction of 2-methoxy-N-
methylaniline with a series of reference electrophiles of known electrophilicity (E) to calculate

its nucleophilicity parameter (N).

Materials:

2-Methoxy-N-methylaniline
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A series of reference electrophiles (e.g., diarylcarbenium ions with known E parameters)

Anhydrous solvent (e.g., acetonitrile)

Spectrophotometer (UV-Vis) with stopped-flow accessory

Inert atmosphere setup (e.g., Schlenk line)

Standard laboratory glassware

Procedure:

Preparation of Solutions:

Prepare stock solutions of 2-methoxy-N-methylaniline and each reference electrophile in

the chosen anhydrous solvent under an inert atmosphere.

The concentrations should be chosen to allow for pseudo-first-order kinetics, with the

aniline in large excess.

Kinetic Measurements:

The reactions are typically fast and are monitored using a stopped-flow

spectrophotometer.

Mix the solution of the electrophile with the excess aniline solution in the stopped-flow

apparatus.

Monitor the disappearance of the colored electrophile at its characteristic wavelength

(λmax) over time.

Record the absorbance decay as a function of time.

Data Analysis:

Under pseudo-first-order conditions, the observed rate constant (kobs) can be determined

by fitting the absorbance decay to a first-order exponential function.
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The second-order rate constant (k) is obtained from the slope of a plot of kobs versus the

concentration of the aniline.

Repeat this procedure for a series of reference electrophiles with different E values.

Determination of N and s:

Plot log k versus the known E parameters of the reference electrophiles.

According to the Mayr equation, this plot should yield a straight line.

The slope of the line gives the nucleophile-specific sensitivity parameter s.

The y-intercept of the line is equal to sN, from which the nucleophilicity parameter N can

be calculated.

Visualizing the Assessment Workflow
The following diagrams illustrate the logical relationships in assessing nucleophilicity and the

experimental workflow.
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Factors Influencing Nucleophilicity of 2-Methoxy-N-methylaniline

Substituent Effects
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Caption: Influence of substituents on the nucleophilicity of 2-methoxy-N-methylaniline.
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Experimental Workflow for Determining Mayr's Nucleophilicity

Prepare Solutions
(Aniline & Reference Electrophiles)

Perform Kinetic Runs
(Stopped-Flow Spectrophotometry)

Record Absorbance Decay

Calculate Pseudo-First-Order Rate Constants (k_obs)

Determine Second-Order Rate Constants (k)

Plot log(k) vs. E

Determine N and s from Linear Fit

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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